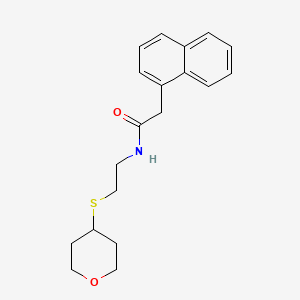

2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

Description

2-(Naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety at the 2-position of the acetamide backbone and a thioether-linked tetrahydro-2H-pyran-4-yl group on the nitrogen atom. This compound combines aromatic, heterocyclic, and sulfur-containing functionalities, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-19(20-10-13-23-17-8-11-22-12-9-17)14-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIPZIQGDSSPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Naphthalene Derivative: The initial step involves the functionalization of naphthalene to introduce the desired substituents.

Introduction of the Tetrahydropyran Ring: This step involves the formation of the tetrahydropyran ring through a cyclization reaction.

Acetamide Formation:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of molecular interactions and biological pathways.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, physicochemical properties, and functional group interactions.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Impact of Sulfur Linkages :

- The thioether group in the target compound and pyrimidine-thioacetamides () enhances lipophilicity compared to oxygen-linked analogs (e.g., naphthyloxy triazoles in ). This may improve membrane permeability but reduce aqueous solubility.

Conformational Flexibility :

- The tetrahydro-2H-pyran-4-yl group introduces conformational rigidity, contrasting with flexible alkyl chains in other acetamides. This rigidity is comparable to the pyrimidine and triazole cores in and , which restrict rotation and stabilize specific conformations .

Hydrogen-Bonding and Crystal Packing: Unlike the target compound, N-substituted dichlorophenyl acetamides () exhibit intermolecular N–H···O hydrogen bonding, forming R₂²(10) dimers.

Electron-Withdrawing vs. Donating Groups: Nitro-substituted analogs (e.g., 6b–c in ) show strong IR absorption at ~1500 cm⁻¹ (NO₂ asymmetric stretch), absent in the target compound. The electron-donating tetrahydropyran-thioethyl group may alter electronic properties of the amide bond compared to nitro- or bromo-substituted derivatives .

Thermal Stability :

- Pyrimidine-thioacetamides () exhibit moderate melting points (103–154°C), while pyrazole-linked analogs () decompose at higher temperatures (~473 K). The target compound’s stability remains unstudied but is likely influenced by its heterocyclic and thioether motifs .

Biological Activity

2-(naphthalen-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a naphthalene moiety connected to a thioether and an acetamide functional group. The presence of the tetrahydro-2H-pyran ring adds to its structural complexity and may influence its biological properties.

1. Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, suggesting strong antitumor potential .

2. Anticonvulsant Properties

The anticonvulsant activity of related naphthalene derivatives has been documented, with some compounds showing complete protection in animal models against induced seizures. The structure-activity relationship (SAR) analysis indicates that modifications in the naphthalene and thiazole rings can enhance anticonvulsant efficacy .

3. Antimicrobial Activity

Compounds with similar scaffolds have been evaluated for their antibacterial properties. The presence of electron-donating groups on the phenyl or naphthalene rings has been linked to increased antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Antitumor | 1.61 µg/mL |

| Study B | N-acylated thiazoles | Anticonvulsant | Complete protection |

| Study C | Naphthalene derivatives | Antimicrobial | Varies by structure |

Structure–Activity Relationship (SAR)

The SAR analysis has revealed that:

- Naphthalene moiety : Essential for enhancing lipophilicity and cellular permeability.

- Thioether linkage : May contribute to increased interaction with biological targets.

- Acetamide group : Plays a crucial role in receptor binding and activity modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.